An In-depth Technical Guide to Compounds Designated as Antifungal Agent 41
An In-depth Technical Guide to Compounds Designated as Antifungal Agent 41
Disclaimer: The designation "Antifungal agent 41" is not a standardized chemical identifier. Scientific literature and commercial catalogs use this term to refer to distinct chemical entities. This guide provides a detailed overview of the available information for each compound identified under this name, with a primary focus on a specific analog of Coruscanone A, for which the most comprehensive data is available.
Coruscanone A Analog 41: A Cyclopentenedione Derivative
A significant body of information refers to "compound 41" as a synthetic analog of Coruscanone A, a natural product with potent antifungal properties. This analog was synthesized and evaluated for its biological activity in a study aimed at understanding the structure-activity relationships of this class of compounds.[1][2]
Chemical Structure and Properties
Compound 41 is chemically known as 2-((E)-1-methoxy-3-(furan-2-yl)allylidene)-4-methylcyclopent-4-ene-1,3-dione. Its structure features a cyclopentenedione core, which is considered the pharmacophore responsible for its antifungal activity.[1][2] The side chain contains a furan moiety.[1]
| Property | Value |
| IUPAC Name | 2-((E)-1-methoxy-3-(furan-2-yl)allylidene)-4-methylcyclopent-4-ene-1,3-dione |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Chemical Class | Cyclopentenedione |
Synthesis
The synthesis of Coruscanone A analog 41 is part of a broader synthetic effort to create various analogs by modifying the side chain of the parent compound.[1] The general approach involves the reaction of a Wittig reagent derived from an appropriate ketone with citraconic anhydride, followed by a base-catalyzed rearrangement and methylation. For analog 41, the side chain is derived from a furan-containing ketone.[1]
Caption: General synthetic workflow for Coruscanone A analog 41.
Biological Activity
Coruscanone A analog 41 has demonstrated potent in vitro activity against several opportunistic fungal pathogens. Its activity is comparable, though slightly weaker, to the parent compound, Coruscanone A.[1]
| Fungal Strain | MIC (μg/mL) |
| Candida albicans (ATCC 90028) | 4.16 |
| Cryptococcus neoformans (ATCC 90113) | 8.33 |
| Aspergillus fumigatus (ATCC 90906) | >20 |
| C. albicans (Fluconazole-R, 12-99) | 4.16 |
| C. albicans (Fluconazole-R, 13-99) | 4.16 |
Data sourced from Babu et al., J. Med. Chem., 2007.[1][2]
The in vitro cytotoxicity of analog 41 was evaluated against mammalian kidney cell lines. It is noted as one of the more cytotoxic compounds among the analogs synthesized in the study.[1]
| Cell Line | IC₅₀ (μg/mL) |
| Vero (African green monkey kidney) | 2.1 |
| LLC-PK1 (Pig kidney epithelial) | 2.4 |
Data sourced from Babu et al., J. Med. Chem., 2007.[1][2]
Postulated Mechanism of Action
The antifungal activity of Coruscanone A and its analogs is believed to stem from the chemical reactivity of the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety. This structural element acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, such as enzymes or proteins, within the fungal cell. This covalent modification can lead to enzyme inhibition and disruption of essential cellular processes, ultimately resulting in fungal cell death.[1]
Caption: Postulated Michael addition mechanism of action for Analog 41.
Antifungal agent 41 (Compound B01)
Another entity referred to as "Antifungal agent 41" is a product listed by the chemical supplier MedChemExpress (MCE), where it is also designated as "compound B01".[3]
Available Information
Information on this compound is sparse and limited to the supplier's description.
-
Reported Activity: It is described as an antifungal agent with inhibitory effects on Candida albicans both in vitro and in vivo.[3]
-
Potential Application: MCE suggests its use in research on invasive fungal infections.[3]
Note: The chemical structure, molecular formula, and any quantitative data regarding the potency or properties of Antifungal agent 41 (Compound B01) are not publicly available. Without this information, a detailed technical analysis is not possible.
Experimental Protocols
The following are generalized experimental protocols representative of those used to evaluate the antifungal activity and cytotoxicity of novel compounds like Coruscanone A analog 41.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth, and the suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).
-
Drug Dilution Series: The test compound is serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading.
Caption: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (e.g., MTT Assay)
This protocol is used to assess the toxicity of a compound against mammalian cell lines.
-
Cell Seeding: Mammalian cells (e.g., Vero) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound is added to the wells in a series of dilutions. Control wells (no compound) are also included.
-
Incubation: The plate is incubated for a specified duration (e.g., 48-72 hours) to allow the compound to affect cell viability.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration that reduces cell viability by 50%.
References
- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
